1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
Overview
Description
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is an organic compound characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms. This compound is a white crystalline powder that is soluble in water and organic solvents. It is commonly used as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride can be synthesized through various methods. One common method involves the oxidation of 1,3-dimethyl-1H-pyrazole . Another method includes the condensation of 1,3-diketones with arylhydrazines, which is a regioselective synthesis .
Industrial Production Methods
Industrial production methods for this compound often involve the use of transition-metal catalysts and photoredox reactions. These methods are designed to be efficient and cost-effective, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other compounds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include high-manganese potassium for oxidation and arylhydrazines for condensation reactions. The conditions for these reactions often involve specific temperatures and catalysts to ensure high yields .
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives, which are valuable in different chemical and pharmaceutical applications .
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic systems.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: The compound is used in the production of various chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-Trimethyl-1H-pyrazole
- 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid
- 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid
Uniqueness
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural uniqueness contributes to its distinct chemical reactivity and biological activities compared to other similar compounds .
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-4-5(6(9)10)3-8(2)7-4;/h3H,1-2H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSQHYMWILFNMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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